![molecular formula C7H13NO2 B2752007 3-(2-Methoxyethyl)pyrrolidin-2-one CAS No. 934-43-0](/img/structure/B2752007.png)
3-(2-Methoxyethyl)pyrrolidin-2-one
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Overview
Description
3-(2-Methoxyethyl)pyrrolidin-2-one is a chemical compound with the CAS Number: 934-43-0 . It has a molecular weight of 143.19 and its molecular formula is C7H13NO2 . It is stored at room temperature and is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for 3-(2-Methoxyethyl)pyrrolidin-2-one is 1S/C7H13NO2/c1-10-5-3-6-2-4-8-7(6)9/h6H,2-5H2,1H3,(H,8,9) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
3-(2-Methoxyethyl)pyrrolidin-2-one is a liquid at room temperature . It has a molecular weight of 143.19 and its molecular formula is C7H13NO2 .Scientific Research Applications
Drug Discovery
Pyrrolidin-2-one, which includes “3-(2-Methoxyethyl)pyrrolidin-2-one”, is a versatile scaffold for novel biologically active compounds . It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Biological Activities
Pyrrolidin-2-one derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, and antitumor . These activities make “3-(2-Methoxyethyl)pyrrolidin-2-one” a promising candidate for the development of new drugs.
Synthesis of Alkaloids
Pyrrolidin-2-ones have been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites).
Synthesis of Unusual β-amino Acids
Pyrrolidin-2-ones, including “3-(2-Methoxyethyl)pyrrolidin-2-one”, have been used in the synthesis of unusual β-amino acids such as statin and its derivatives . β-amino acids occur rarely in nature but are bioactive in humans.
Selective Synthesis of Pyrroles
Pyrrolidin-2-ones can be used in the selective synthesis of pyrroles . Pyrroles are aromatic organic compounds, and their derivatives are important in the synthesis of many natural products and pharmaceuticals.
Cascade Reactions
Pyrrolidin-2-ones can be involved in cascade reactions . In these reactions, the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and more .
Safety and Hazards
Mechanism of Action
Target of Action
3-(2-Methoxyethyl)pyrrolidin-2-one is a derivative of pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds . Pyrrolidin-2-one derivatives have been found to exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardio-tonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities . .
Mode of Action
Pyrrolidin-2-one derivatives are known to interact with various biological targets, leading to their diverse biological activities . More research is needed to elucidate the specific interactions of 3-(2-Methoxyethyl)pyrrolidin-2-one with its targets.
Biochemical Pathways
Given the diverse biological activities of pyrrolidin-2-one derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Pyrrolidin-2-one derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
properties
IUPAC Name |
3-(2-methoxyethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-5-3-6-2-4-8-7(6)9/h6H,2-5H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWJZHPYAYUZQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethyl)pyrrolidin-2-one | |
CAS RN |
934-43-0 |
Source
|
Record name | 3-(2-methoxyethyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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